![molecular formula C18H14ClNO3 B2997113 7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide CAS No. 950426-02-5](/img/structure/B2997113.png)
7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide
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Description
7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in various cellular processes, including cell differentiation, apoptosis, and glycogen metabolism.
Scientific Research Applications
Synthesis and Chemical Properties
- A practical method for synthesizing orally active CCR5 antagonists, closely related to 7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide, has been developed. This involves the esterification and intramolecular Claisen type reaction, followed by the Suzuki−Miyaura reaction, hydrolysis, and amidation, establishing a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005).
Biological and Antioxidant Activity
- The synthesis of a series of triazolopyrimidines, structurally similar to 7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide, showed antimicrobial and antioxidant activities. These compounds were synthesized using the Biginelli protocol and characterized by various spectroscopic techniques, indicating their potential in antimicrobial and antioxidant applications (Gilava et al., 2020).
Neuroprotective Effects
- Novel benzofuran-2-carboxamide derivatives, related to the core structure of 7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide, have been synthesized and evaluated for their neuroprotective and antioxidant activities. Some derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage, suggesting potential applications in neuroprotection (Cho et al., 2015).
properties
IUPAC Name |
7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-17-5-3-2-4-15(17)20-18(21)12-8-9-23-16-7-6-14(19)11-13(16)10-12/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNYHUIHLCUJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2-methoxyphenyl)-1-benzoxepine-4-carboxamide |
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